molecular formula C21H17ClN2O3S B2651086 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile CAS No. 683250-68-2

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

Cat. No. B2651086
CAS RN: 683250-68-2
M. Wt: 412.89
InChI Key: HIOIZYRUEHIQQM-OVCLIPMQSA-N
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Description

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics

  • Quantum chemical parameters and molecular dynamics simulations have been used to predict the corrosion inhibition performances of thiazole derivatives, including those similar to the compound , against corrosion of iron. These studies involve density functional theory (DFT) calculations and binding energies on metal surfaces (Kaya et al., 2016).

Spectroscopic and Quantum Chemical Calculations

  • Spectroscopic and quantum chemical methods have been applied to characterize similar thiazole derivatives. These studies include vibrational spectral techniques, molecular docking to identify hydrogen bonds and binding energy with proteins, and the analysis of molecular orbitals and non-covalent interactions (Viji et al., 2020).

Corrosion Inhibition Study

  • Thiazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions, with a focus on understanding the correlations between experimental inhibition efficiencies and quantum chemical parameters (Bentiss et al., 2007).

Intramolecular Hydrogen Bonds Study

  • Intramolecular hydrogen bonds in thiazole derivatives have been examined using all-electron calculations, highlighting the significance of these bonds in the molecular structure and stability of these compounds (Castro et al., 2007).

Spectroscopic Identification and Molecular Docking

  • Comprehensive investigations into the molecular structure, electronic properties, and vibrational spectra of thiazole derivatives have been conducted. These studies also include molecular docking studies for cancer proteins, providing insights into potential therapeutic applications (Shanmugapriya et al., 2022).

Computational and Electrochemical Analysis

  • Quinoxaline derivatives, closely related to the compound , have been synthesized and applied as corrosion inhibitors, with studies involving DFT, molecular dynamic simulations, and calculation of Fukui functions to correlate theoretical parameters with experimental results (Saraswat & Yadav, 2020).

properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-25-18-9-13(10-19(26-2)20(18)27-3)8-15(11-23)21-24-17(12-28-21)14-4-6-16(22)7-5-14/h4-10,12H,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOIZYRUEHIQQM-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

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